

The Neuroprotective Landscape of GYKI 52466: A Technical Guide

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Compound of Interest

Compound Name: GYKI 52466 dihydrochloride

Cat. No.: B10787767

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Abstract

GYKI 52466, a 2,3-benzodiazepine derivative, has emerged as a significant neuroprotective agent with a primary mechanism of action as a selective, non-competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] This technical guide provides a comprehensive overview of the neuroprotective properties of GYKI 52466, detailing its mechanism of action, efficacy in various preclinical models of neurological disorders, and the experimental protocols utilized in its evaluation. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Core Mechanism of Action: Non-Competitive AMPA/Kainate Receptor Antagonism

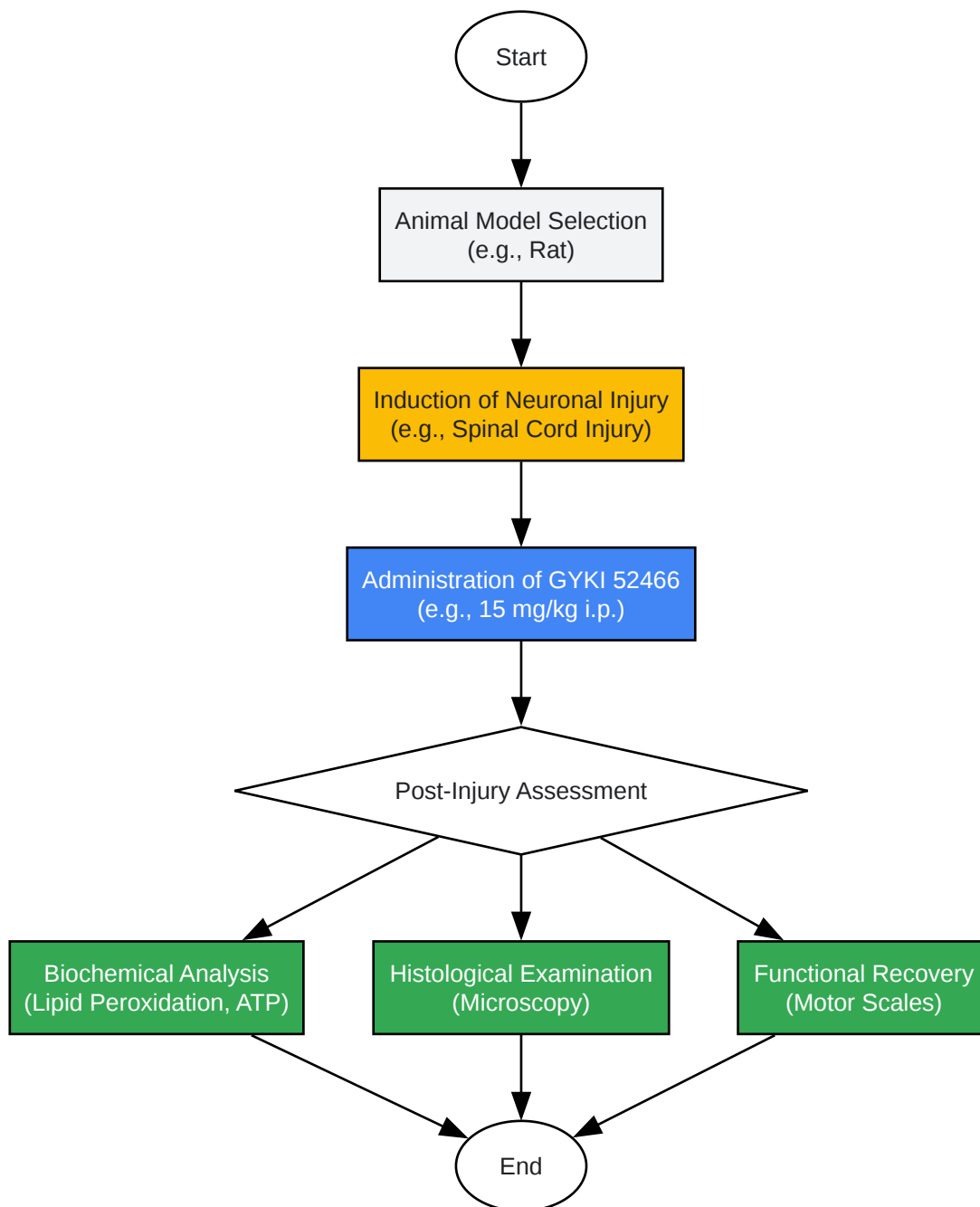
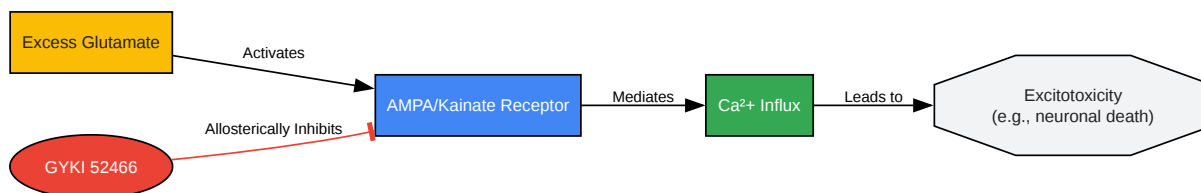
GYKI 52466 exerts its neuroprotective effects primarily by inhibiting ionotropic glutamate receptors, specifically the AMPA and kainate subtypes.[1] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 52466 acts at an allosteric site on the receptor complex.[1][3] This non-competitive antagonism is voltage-independent and does not show use-dependence, offering a potential therapeutic advantage in conditions of excessive glutamate release where competitive antagonists may be less effective.[1] The compound

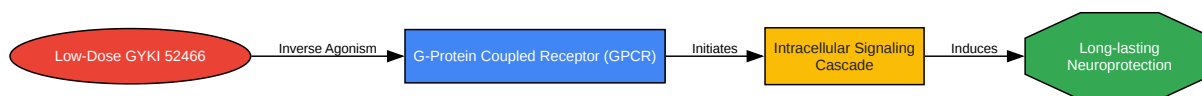
shows high selectivity for AMPA/kainate receptors with significantly less activity at N-methyl-D-aspartate (NMDA) receptors.[1][4]

At low concentrations (e.g., 10 μ M), GYKI 52466 has also been observed to exhibit positive modulatory effects on AMPA receptors, increasing the steady-state current, which suggests a complex interaction with the receptor that may involve more than one binding site.[5]

Signaling Pathway of GYKI 52466 in Neuroprotection

The primary neuroprotective pathway involves the blockade of excessive calcium influx through AMPA/kainate receptor channels, thereby mitigating downstream excitotoxic cascades.





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